N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxamide
Description
N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclobutyl group, a phenylpyrazole moiety, and a cyclopropylpiperidine carboxamide group
Properties
IUPAC Name |
N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-22(17-11-13-25(14-12-17)18-9-10-18)23-21-15-20(16-5-4-6-16)24-26(21)19-7-2-1-3-8-19/h1-3,7-8,15-18H,4-6,9-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFORNKOWPEHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)NC(=O)C3CCN(CC3)C4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the cyclobutyl group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents to introduce the cyclobutyl moiety onto the pyrazole ring.
Formation of the piperidine ring: The cyclopropylpiperidine structure can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the pyrazole and piperidine moieties: This step involves the formation of an amide bond between the pyrazole and piperidine intermediates, typically using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its activity as a receptor agonist or antagonist, enzyme inhibitor, or modulator of biological pathways.
Biological Research: It is used in studies investigating cellular processes, signal transduction pathways, and molecular interactions.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules and for developing new chemical probes.
Industrial Applications: It may be utilized in the development of new materials, catalysts, or chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxylate: This compound differs by the presence of an ester group instead of an amide group, which may influence its chemical reactivity and biological activity.
N-(5-cyclobutyl-2-phenylpyrazol-3-yl)-1-cyclopropylpiperidine-4-carboxylic acid: The carboxylic acid derivative may exhibit different solubility and pharmacokinetic properties compared to the carboxamide compound.
This compound analogs: These analogs may have variations in the substituents on the pyrazole or piperidine rings, leading to differences in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
